2-Methylpropyl 3-sulfanylpropanoate
Description
Structure
3D Structure
Properties
CAS No. |
89635-77-8 |
|---|---|
Molecular Formula |
C7H14O2S |
Molecular Weight |
162.25 g/mol |
IUPAC Name |
2-methylpropyl 3-sulfanylpropanoate |
InChI |
InChI=1S/C7H14O2S/c1-6(2)5-9-7(8)3-4-10/h6,10H,3-5H2,1-2H3 |
InChI Key |
DLCTXDMTTNUVNQ-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)CCS |
Canonical SMILES |
CC(C)COC(=O)CCS |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for 2 Methylpropyl 3 Sulfanylpropanoate
Esterification Pathways for Propanoate Moiety Formation
The creation of the 2-methylpropyl propanoate backbone is a critical step in the synthesis. This can be achieved through several esterification methods, each with its own set of advantages and specific applications.
Catalytic Esterification Routes
Catalytic esterification remains a cornerstone of ester synthesis, employing catalysts to accelerate the reaction between a carboxylic acid and an alcohol.
Acid Catalysis: The traditional Fischer esterification, which involves reacting 3-mercaptopropionic acid with isobutanol in the presence of a strong acid catalyst like sulfuric acid, is a common method. quora.com To mitigate the harsh conditions and improve efficiency, various solid acid catalysts and ionic liquids have been explored. For instance, Brønsted acidic ionic liquids such as n-sulfopropyl-3-methylpyridinium trifluoromethanesulfonate (B1224126) have demonstrated high catalytic activity and reusability in the esterification of acetic acid with isobutanol, a reaction analogous to the formation of the target ester. bohrium.com Similarly, macroporous polymeric acid catalysts and graphene oxide have been shown to be effective and reusable catalysts for a wide range of esterification reactions. organic-chemistry.org The use of p-toluenesulfonic acid (p-TSA) as a catalyst in the direct esterification of 3-mercaptopropionic acid has also been studied, with catalyst concentration being a key parameter to control side reactions. nih.gov
Enzyme Catalysis: Enzymatic catalysis offers a green and highly selective alternative to chemical catalysis. Lipases, such as Novozym 435 and Lipozyme TL IM, are widely used for the synthesis of esters under mild conditions. ijcce.ac.irnih.gov These enzymes can catalyze the esterification of a carboxylic acid with an alcohol or a transesterification reaction. The "ping-pong" mechanism of lipase (B570770) catalysis involves the formation of an acyl-enzyme intermediate, which then reacts with the alcohol to form the ester. mdpi.com While direct enzymatic synthesis of 2-methylpropyl 3-sulfanylpropanoate is not extensively documented, the successful synthesis of other esters, including those with structural similarities, suggests its feasibility. researchgate.net For example, Novozym 435 has been effectively used in the transesterification of methyl 1H-pyrrole-2-carboxylate with various alcohols, achieving high yields. nih.gov
Transesterification Adaptations for Alkyl Group Exchange
Transesterification involves the reaction of an ester with an alcohol to exchange the alkoxy group, and it is a viable route for synthesizing this compound. quora.com This could involve reacting a simple ester of 3-mercaptopropionic acid, such as methyl 3-sulfanylpropanoate, with isobutanol in the presence of a suitable catalyst. Both acid and base catalysts can be employed. A notable example is the synthesis of biodiesel, which involves the transesterification of triglycerides with methanol (B129727). quora.com Enzymatic transesterification, as mentioned earlier, is also a powerful tool for this transformation. ijcce.ac.irnih.gov
Modern Coupling Reagents and Reagent-Free Approaches
Coupling Reagents: Modern organic synthesis has seen the development of numerous coupling reagents that facilitate ester formation under mild conditions by activating the carboxylic acid. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are commonly used. peptide.com More advanced phosphonium (B103445) and aminium-based reagents such as BOP, PyBOP, HBTU, and HATU are highly efficient, even for sterically hindered substrates. peptide.comsigmaaldrich.com These reagents convert the carboxylic acid into a highly reactive activated ester in situ, which then readily reacts with the alcohol. sigmaaldrich.com For example, the combination of N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate (B91526) (TCFH) with N-methylimidazole (NMI) enables the synthesis of esters in high yields. organic-chemistry.org A recently developed coupling reagent, 5-nitro-4,6-dithiocyanatopyrimidine (NDTP), allows for rapid ester synthesis in as little as one minute under mild conditions. acs.org
Reagent-Free Approaches: In line with the principles of green chemistry, reagent-free esterification methods are gaining traction. Electrochemical esterification offers a sustainable alternative by avoiding the use of external oxidants or metal catalysts. organic-chemistry.org This method has been successfully applied to a range of carboxylic acids and alcohols. Another innovative approach is mechanochemistry, where high-speed ball-milling is used to drive the reaction between a carboxylic acid and an alcohol at room temperature without the need for a solvent. nih.gov
Table 1: Comparison of Esterification Methods
| Method | Catalyst/Reagent | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Fischer Esterification | Strong Acid (e.g., H₂SO₄) | High Temperature, Reflux | Inexpensive, Widely Applicable | Harsh conditions, Potential side reactions |
| Solid Acid Catalysis | Polymeric resins, Graphene oxide | Moderate Temperature | Reusable catalyst, Milder conditions | Catalyst deactivation can occur |
| Enzymatic Catalysis | Lipases (e.g., Novozym 435) | Mild Temperature, Neutral pH | High selectivity, Green process | Slower reaction rates, Higher catalyst cost |
| Transesterification | Acid/Base or Enzyme | Varies | Can use readily available esters | Equilibrium reaction, may require removal of byproduct |
| Coupling Reagents | DCC, HBTU, HATU, NDTP | Room Temperature | High yields, Mild conditions, Fast reactions | Stoichiometric amounts of reagent needed, Byproduct removal |
| Electrochemical | None (Electrolysis) | Ambient Temperature | Reagent-free, Sustainable | Requires specialized equipment |
| Mechanochemical | None (Ball-milling) | Room Temperature | Solvent-free, Rapid | Not suitable for all substrates, Scalability can be a challenge |
Thiolation Strategies for the 3-Sulfanyl Moiety Introduction
Michael Addition Reactions for Thiol Incorporation
The Michael addition, or conjugate addition, of a thiol to an α,β-unsaturated carbonyl compound is a highly efficient method for forming a carbon-sulfur bond. In the context of this compound synthesis, this would typically involve the addition of a thiol to 2-methylpropyl acrylate (B77674).
This reaction can be catalyzed by bases or phosphines. rsc.orgresearchgate.net The base deprotonates the thiol to form a thiolate anion, which then acts as the nucleophile. nih.gov Phosphine catalysts, such as dimethylphenylphosphine (B1211355) (DMPP), have been shown to be particularly effective, leading to complete conversion in minutes under optimized conditions. rsc.orgresearchgate.net The thiol-Michael addition is a key reaction in "click chemistry" and is widely used in materials science for the synthesis of hydrogels and other polymers. google.comnih.govnih.gov A process for the synthesis of 3-mercaptopropionic acid esters involves the addition of hydrogen sulfide (B99878) to the corresponding acrylic acid ester in the presence of a solid-supported basic guanidine (B92328) catalyst. google.com
Nucleophilic Substitution Reactions with Thiol-Containing Precursors
Nucleophilic substitution provides an alternative route to introduce the thiol group. This strategy typically involves the reaction of a substrate containing a good leaving group with a sulfur nucleophile.
For the synthesis of this compound, a suitable precursor would be 2-methylpropyl 3-halopropanoate (e.g., 3-bromo- (B131339) or 3-chloropropanoate). This precursor can then react with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis to yield the desired thiol. While direct examples for this specific compound are not abundant in the literature, the principle of nucleophilic substitution is a fundamental and widely applied transformation in organic synthesis. pressbooks.pub Recent advancements have explored the desulfurization of thiols for nucleophilic substitution, where the thiol group itself can be activated to act as a leaving group, though this is less common for the synthesis of thiols. cas.cn The reactivity of sulfhydryl groups as nucleophiles is well-established and plays a crucial role in various biochemical processes. nih.gov
Radical Addition Approaches for Sulfanyl (B85325) Group Formation
The introduction of a sulfanyl group onto a propanoate backbone can be effectively achieved through radical addition reactions. These methods offer alternative pathways to traditional nucleophilic substitutions, often proceeding under mild conditions. One prominent strategy involves the photocatalytic oxidative radical addition of a thioic acid to an alkene precursor, such as 2-methylpropyl acrylate. acs.org This approach aligns with green chemistry principles by utilizing visible light as a sustainable energy source, an inexpensive organic photocatalyst like thioxanthone, and oxygen as a green oxidant, with water being the only byproduct. acs.org
Mechanistically, the photocatalyst, upon absorbing light, can facilitate the generation of a thioacyl radical from a thioic acid. This radical then adds across the double bond of the acrylate ester. A subsequent oxidation step, often involving molecular oxygen, leads to the formation of the desired product. acs.org
Another innovative radical-based approach involves the use of the trisulfide radical anion (S₃•⁻). researchgate.netrsc.org This reactive sulfur species can be generated from elemental sulfur (S₈) with nucleophilic bases or through the oxidation of sulfide salts. rsc.org The trisulfide radical anion has demonstrated versatility in the synthesis of various organosulfur compounds and can participate in reactions that form carbon-sulfur bonds. researchgate.netrsc.org Its application in the synthesis of this compound would likely involve the reaction of S₃•⁻ with a suitable electrophilic precursor derived from 2-methylpropyl propanoate.
A summary of a relevant photocatalytic system is presented below:
Table 1: Example of Photocatalytic System for Radical Addition| Component | Example | Role | Citation |
|---|---|---|---|
| Substrate | 2-Vinylnaphthalene | Alkene | acs.org |
| Reagent | Benzothioic S-acid | Thioic Acid | acs.org |
| Photocatalyst | Thioxanthone | Organic Photocatalyst | acs.org |
| Oxidant | O₂ (Oxygen) | Green Oxidant | acs.org |
| Solvent | Ethyl Acetate (B1210297) (EtOAc) | Green Solvent | acs.org |
| Energy Source | Visible Light | Sustainable Energy | acs.org |
Stereoselective Synthesis of Enantiomeric and Diastereomeric Analogues
Creating specific stereoisomers of this compound, where the carbon atom bearing the sulfanyl group is a chiral center, requires advanced stereoselective synthetic methods. These techniques are crucial when the biological activity or material properties of the compound are dependent on its specific three-dimensional structure. The two primary strategies for achieving this are chiral auxiliary-mediated synthesis and asymmetric catalysis. wikipedia.orgrsc.org
Chiral Auxiliary-Mediated Synthesis
In this approach, a chiral auxiliary—a stereogenic molecule—is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org
For the synthesis of a chiral analogue of this compound, a chiral auxiliary could be incorporated into the alcohol or acid portion of the molecule before the formation of the thioester. For instance, a chiral oxazolidinone auxiliary can be used to control the absolute stereochemistry during sulfenylation. nih.gov The auxiliary guides the approach of the sulfur nucleophile to one face of the molecule, leading to a high degree of diastereoselectivity. numberanalytics.com
Auxiliary-mediated approaches have also been extensively developed for the synthesis of peptide thioesters, where a thiol-containing auxiliary facilitates an intramolecular N-S acyl shift to form the thioester linkage. researchgate.net This principle can be adapted for non-peptide systems, demonstrating the versatility of auxiliaries in thioester synthesis. researchgate.netnih.gov
Table 2: Overview of Chiral Auxiliary-Mediated Synthesis
| Step | Description | Key Feature | Citation |
|---|---|---|---|
| Attachment | Covalent bonding of a chiral auxiliary to the substrate (e.g., propanoic acid). | Forms a diastereomeric intermediate. | wikipedia.org |
| Stereoselective Reaction | The auxiliary sterically or electronically directs the approach of the reagent (e.g., a sulfur nucleophile). | Controls the formation of the new stereocenter. | wikipedia.orgnumberanalytics.com |
| Cleavage | Removal of the auxiliary from the product. | Releases the enantiomerically enriched product and allows for auxiliary recovery. | wikipedia.org |
Asymmetric Catalysis in Thioester Bond Formation
Asymmetric catalysis offers a more atom-economical alternative to chiral auxiliaries, as only a substoichiometric amount of a chiral catalyst is needed to generate large quantities of an enantiomerically enriched product. iupac.org This field has seen significant advances, with various catalytic systems being developed for the formation of chiral thioesters and related compounds. rsc.org
Organocatalysis : Chiral organocatalysts, such as confined phosphoric acids, can be used for the asymmetric synthesis of thioesters. acs.org For example, a meso-epoxide can undergo an asymmetric thiocarboxylysis followed by an intramolecular trans-esterification, yielding chiral thioesters with excellent enantioselectivity. acs.org
Biocatalysis : Enzymes are highly effective catalysts for stereoselective synthesis. nih.gov Ene-reductases (EREDs), for instance, can catalyze the asymmetric synthesis of chiral thioethers, demonstrating the potential of enzymes to control challenging radical chemistries and form C-S bonds with high enantioselectivity. nih.gov
Metal Catalysis : Chiral metal complexes are powerful catalysts for a range of asymmetric transformations. iupac.org Titanium complexes derived from chiral binaphthol (BINOL), for example, have been shown to be effective in catalyzing asymmetric aldol-type reactions involving the enol silyl (B83357) ethers of thioesters. iupac.org
Table 3: Comparison of Asymmetric Catalysis Approaches for C-S Bond Formation
| Catalysis Type | Catalyst Example | Reaction Type | Advantage | Citation |
|---|---|---|---|---|
| Organocatalysis | Chiral Phosphoric Acid | Asymmetric thiocarboxylysis of meso-epoxides | Metal-free, mild conditions. | acs.org |
| Biocatalysis | Ene-reductase (ERED) | Asymmetric C-C bond formation for thioether synthesis | High chemo-, regio-, and enantioselectivity. | nih.gov |
| Metal Catalysis | BINOL-Titanium Complex | Asymmetric Aldol-type Reaction | High efficiency and enantioselectivity for C-C bond formation. | iupac.org |
Process Optimization and Green Chemistry Considerations in Synthesis
Optimizing the synthesis of this compound involves enhancing reaction efficiency, minimizing waste, and using environmentally benign materials, all core tenets of green chemistry. nih.gov
A key area for improvement is solvent choice, as solvents can constitute up to 85% of the raw material mass in a chemical process. nih.gov The development of synthetic methods for thioesters in water, using catalytic amounts of reagents like hexadecyltrimethylammonium bromide (HTAB) and 1,4-diazabicyclo[2.2.2]octane (DABCO), represents a significant advancement. rsc.org Such aqueous methods can provide excellent yields while avoiding volatile organic solvents. rsc.org
Furthermore, the principles of green chemistry favor the use of catalytic processes over stoichiometric reagents. unibo.it The photocatalytic radical addition mentioned previously is a prime example, as it uses catalytic amounts of a photocatalyst and sustainable energy. acs.org Similarly, thioester-based protocols that avoid traditional, often toxic, coupling reagents can improve the environmental profile of a synthesis. nih.gov
The efficiency of a synthetic route can be quantitatively assessed using metrics like Process Mass Intensity (PMI), which is the ratio of the total mass input to the mass of the final product. nih.gov By redesigning synthetic routes to use aqueous conditions, reduce catalyst loading, and improve step economy, the PMI can be significantly lowered, indicating a more sustainable process. nih.gov Spreadsheet-based tools can be used to model and optimize reactions by analyzing kinetics and solvent effects to predict greener conditions before experimentation. nih.gov
Table 4: Green Chemistry Metrics for Process Optimization
| Metric | Definition | Goal | Citation |
|---|---|---|---|
| Atom Economy | (Molecular mass of desired product / Sum of molecular masses of all reactants) x 100% | Maximize | nih.gov |
| Process Mass Intensity (PMI) | Total mass in process (kg) / Mass of product (kg) | Minimize | nih.gov |
| Reaction Mass Efficiency (RME) | Mass of isolated product / Total mass of reactants | Maximize | nih.gov |
Iii. Chemical Reactivity and Derivatization Chemistry of 2 Methylpropyl 3 Sulfanylpropanoate
Reactions Involving the Sulfanyl (B85325) (-SH) Group
The sulfur atom in 2-Methylpropyl 3-sulfanylpropanoate is highly reactive, participating in oxidation, addition, and complexation reactions.
The oxidation of the thiol group in this compound can lead to several products depending on the reaction conditions and the oxidizing agent used. Mild oxidation typically yields the corresponding disulfide, while stronger oxidants can produce sulfoxides and sulfones.
The initial and most common oxidation product of a thiol is a disulfide. This transformation can be achieved with a variety of mild oxidizing agents. For instance, air oxidation, particularly in the presence of a base like triethylamine (B128534) in DMF, can produce symmetrical disulfides. rsc.org This process can be significantly accelerated using ultrasound. rsc.org Other effective reagents for this conversion include dimethyl sulfoxide (B87167) (DMSO) under acidic conditions with HI, and hydrogen peroxide. biolmolchem.comresearchgate.net The reaction with Bobbitt's salt has also been shown to be a chemoselective method for oxidizing both aryl and aliphatic thiols to disulfides with good to excellent yields (71–99%). odu.edu Mechanistically, these oxidations can proceed through various pathways, including radical mechanisms or hydrogen atom transfer processes. odu.edu
Further oxidation of the sulfur atom is also possible. The disulfide can be viewed as a thioether, which can then be oxidized to a sulfoxide and subsequently to a sulfone. The selectivity between the sulfoxide and sulfone is often controlled by the stoichiometry of the oxidizing agent, such as hydrogen peroxide. organic-chemistry.orgorganic-chemistry.org For example, using one equivalent of H₂O₂ can favor the formation of the sulfoxide, while an excess can lead to the sulfone. researchgate.net Various catalytic systems, such as those involving tantalum carbide or niobium carbide, can also provide selectivity, with the former favoring sulfoxides and the latter promoting sulfone formation when using H₂O₂. organic-chemistry.org
Table 1: Common Oxidizing Agents for Thiols and Their Products
| Oxidizing Agent | Product(s) | Typical Conditions |
|---|---|---|
| Air (O₂) | Disulfide | Et₃N, DMF, 80 °C or ultrasound at rt rsc.org |
| Dimethyl sulfoxide (DMSO) | Disulfide | Acidic conditions (e.g., HI) biolmolchem.com |
| Hydrogen Peroxide (H₂O₂) | Disulfide, Sulfoxide, Sulfone | Stoichiometric control; catalyst may be used researchgate.netorganic-chemistry.orgorganic-chemistry.org |
| Bobbitt's Salt | Disulfide | Chemoselective oxidation odu.edu |
| Iodine (I₂) | Disulfide | Mild oxidant masterorganicchemistry.com |
The sulfanyl group of this compound can readily participate in thiol-ene and thiol-yne "click" reactions. These reactions are highly valued in synthesis due to their high efficiency, stereoselectivity, rapid rates, and favorable thermodynamics. masterorganicchemistry.com
The thiol-ene reaction involves the addition of the S-H bond across an alkene (an "ene"). This reaction typically proceeds via a free-radical mechanism, which can be initiated by light, heat, or a radical initiator. masterorganicchemistry.com The process involves the formation of a thiyl radical which then adds to the alkene in an anti-Markovnikov fashion to generate a carbon-centered radical. masterorganicchemistry.comlibretexts.org This is followed by a chain-transfer step where a hydrogen atom is abstracted from another thiol molecule, propagating the radical chain. masterorganicchemistry.com
The thiol-yne reaction , the addition of a thiol to an alkyne (an "yne"), is also a highly efficient process. libretexts.orgcas.cn It can proceed through either a radical or a nucleophilic mechanism. cas.cnchemistrysteps.com In the absence of a catalyst, the reaction between an aliphatic thiol and an activated alkyne, such as a propiolate ester, is slow. However, it is significantly accelerated by the presence of a base, which increases the concentration of the more nucleophilic thiolate ion. cas.cn The thiol-yne reaction can lead to a mixture of regio- and stereoisomers, but it is often highly selective. cas.cn A key feature of the thiol-yne reaction is that the initial vinyl sulfide (B99878) product can potentially react with a second thiol molecule. chemistrysteps.com
The sulfur atom of the thiol group is an excellent nucleophile, significantly more so than oxygen in analogous alcohols. libretexts.org This enhanced nucleophilicity allows this compound to readily participate in various nucleophilic addition and substitution reactions.
In its deprotonated form, the thiolate anion is an even more potent nucleophile. youtube.com Thiolates are highly effective in Sₙ2 reactions with alkyl halides to form thioethers. masterorganicchemistry.comchemistrysteps.com Due to sulfur's lower basicity compared to oxygen, these reactions with secondary alkyl halides proceed with minimal competition from E2 elimination reactions. masterorganicchemistry.comchemistrysteps.com
The thiol group can also act as a nucleophile in Michael-type conjugate additions to α,β-unsaturated carbonyl compounds. bham.ac.uk Furthermore, thiols can react with aldehydes and ketones to form thioacetals, which are valuable synthetic intermediates. chemistrysteps.com Recent research has also demonstrated that the C-SH bond of thiols can be activated by systems like Ph₃P/ICH₂CH₂I to undergo nucleophilic substitution with a range of nucleophiles, including amines, carboxylates, and phenolates. cas.cn While benzyl (B1604629) thiols are highly reactive in this system, aliphatic thiols also undergo this transformation, albeit at higher temperatures. cas.cn
The sulfanyl group of this compound can be deprotonated to form a thiolate anion, which readily coordinates with a wide variety of metal ions to form stable metal-thiolate complexes. Thiolates are classified as soft Lewis bases and therefore form strong bonds with soft Lewis acidic metals, particularly those in the later transition series.
The synthesis of metal-thiolate complexes can be achieved through several routes. A common method is a salt metathesis reaction, where an alkali metal thiolate is reacted with a transition metal halide. Alternatively, the complexes can be prepared by reacting a metal complex directly with the thiol, often in the presence of a base to facilitate deprotonation of the thiol. Redox reactions can also be employed; for instance, cupric precursors can be reduced by thiols to form cuprous thiolate complexes. The resulting metal-thiolate bond is a significant feature in the structure and function of many metalloenzymes, where cysteine residues provide the thiolate ligand.
Reactions at the Ester Linkage
The ester functional group in this compound is susceptible to hydrolysis under both acidic and basic conditions.
Acid-Catalyzed Hydrolysis: In the presence of a dilute acid, such as hydrochloric or sulfuric acid, the ester undergoes hydrolysis to yield 3-sulfanylpropanoic acid and 2-methylpropan-1-ol. chemguide.co.uk This reaction is reversible, and to drive it towards completion, an excess of water is typically used. chemguide.co.uk The reaction proceeds via a series of equilibrium steps, initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water. youtube.com The rate of acid-catalyzed hydrolysis is generally slower than base-catalyzed hydrolysis. biolmolchem.com
Table 2: Comparative Kinetic Data for Ester Hydrolysis
| Ester | Conditions | Rate Constant (k) | Reference |
|---|---|---|---|
| Poly(vinyl acetate) | Acid-catalyzed (in acetic acid/water at 35 °C) | 3.4 x 10⁻⁶ s⁻¹ | biolmolchem.com |
| 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (TMPD-MIB) | Base-catalyzed (aqueous, room temp.) | 9.85 x 10⁻³ M⁻¹s⁻¹ | chemrxiv.org |
| Butylparaben (BP) | Base-catalyzed (aqueous, room temp.) | 1.24 x 10⁻⁴ M⁻¹s⁻¹ | chemrxiv.org |
| Butyl benzyl phthalate (B1215562) (BBzP) | Base-catalyzed (aqueous, room temp.) | 5.95 x 10⁻² M⁻¹s⁻¹ | chemrxiv.org |
| Methyl Acetate (B1210297) | Acid-catalyzed (HCl) | Follows pseudo-first-order kinetics |
Transesterification with Diverse Alcohols and Polyols
The ester moiety of this compound can undergo transesterification with various alcohols and polyols, a fundamental reaction for modifying the ester group. This reaction involves the substitution of the isobutyl alcohol group with another alcohol, typically in the presence of an acid or base catalyst. The process is reversible, and the equilibrium can be shifted towards the product side by removing the released isobutyl alcohol, often through distillation.
The transesterification with polyols, such as ethylene (B1197577) glycol or glycerol, can lead to the formation of mono- or polyesters with pendant thiol groups. These products are valuable intermediates for the synthesis of more complex macromolecular structures, including polyurethanes and polyesters with tailored properties. For instance, the reaction with a diol like ethylene glycol can produce bis(3-sulfanylpropanoate) esters. tcichemicals.com
The reaction conditions for transesterification can vary depending on the alcohol and catalyst used. Acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly employed, as are heterogeneous catalysts which can simplify product purification.
Table 1: Illustrative Transesterification Reactions of this compound
| Reactant Alcohol/Polyol | Catalyst | Expected Product |
| Methanol (B129727) | H₂SO₄ | Methyl 3-sulfanylpropanoate |
| Ethylene Glycol | p-TsOH | Ethylene glycol bis(3-sulfanylpropanoate) |
| Glycerol | Sn(Oct)₂ | Glycerol (mono/di/tri)-(3-sulfanylpropanoate) |
Aminolysis and Ammonolysis of the Ester Moiety
The ester group of this compound is also susceptible to nucleophilic attack by ammonia (B1221849) (ammonolysis) or primary and secondary amines (aminolysis) to form the corresponding amides. This reaction is a direct route to 3-sulfanylpropanamide and its N-substituted derivatives.
Aminolysis is generally faster with primary amines than with secondary amines due to steric hindrance. The reaction can be carried out by heating the ester with the amine, sometimes in a solvent like N,N-dimethylformamide or 1,4-dioxane. mdpi.com The reaction of polyesters with amines has been shown to lead to the fragmentation of the polymer chain and the formation of amides. mdpi.com In the case of this compound, this would result in the formation of N-alkyl-3-sulfanylpropanamides and isobutyl alcohol.
These amide products are of interest in various fields, including the synthesis of functionalized oligomers and polymers. mdpi.com The presence of the thiol group offers a site for further functionalization.
Table 2: Representative Aminolysis and Ammonolysis Reactions
| Amine/Ammonia | Expected Product |
| Ammonia (NH₃) | 3-Sulfanylpropanamide |
| Butylamine | N-Butyl-3-sulfanylpropanamide |
| Diethylamine | N,N-Diethyl-3-sulfanylpropanamide |
Functionalization of the 2-Methylpropyl Alkyl Chain
The 2-methylpropyl (isobutyl) group of the ester offers additional sites for chemical modification, primarily through oxidation and radical reactions.
Selective oxidation of the 2-methylpropyl group can be challenging due to the presence of the reactive thiol group. However, under controlled conditions, oxidation of the C-H bonds can occur. For instance, oxidation of the isobutyl group in isobutyl acetate has been studied, indicating that H-atom abstraction is fastest at the -CH₂- group adjacent to the ester oxygen. cardiff.ac.uk Similar reactivity would be expected for this compound, potentially leading to the formation of hydroxylated or carbonylated derivatives, provided the thiol group is protected or the oxidant is selective. The use of reagents like hydrogen peroxide, potentially in the presence of a metal catalyst, can be employed for such oxidations. nih.govnih.govresearchgate.netreading.ac.ukwestmont.edu
Halogenation, particularly free-radical halogenation, can introduce halogen atoms onto the isobutyl chain. nih.gov This reaction is typically initiated by UV light. The selectivity of halogenation depends on the halogen used. Bromination is highly selective for the tertiary C-H bond at the methine position of the isobutyl group due to the greater stability of the resulting tertiary radical. Chlorination is less selective and would likely yield a mixture of products with halogenation at both the primary and tertiary positions. nih.gov
Table 3: Expected Products of Radical Halogenation of the 2-Methylpropyl Group
| Halogen | Major Product | Minor Product(s) |
| Bromine (Br₂) | 2-Methyl-1-(3-sulfanylpropanoyloxy)propyl bromide | 1-Bromo-2-methylpropyl 3-sulfanylpropanoate |
| Chlorine (Cl₂) | Mixture of chloro-isomers | - |
The isobutyl group can participate in various radical reactions. The tertiary hydrogen atom is particularly susceptible to abstraction by radicals, forming a relatively stable tertiary alkyl radical. This radical can then undergo further reactions, such as addition to unsaturated systems or reaction with oxygen.
Free radical addition reactions can be initiated on the isobutyl group, for instance, by the addition of radicals generated from other molecules to the C-H bonds. These reactions are a cornerstone of polymer chemistry and can be used to graft other molecules onto the ester.
Formation of Covalent Adducts and Advanced Derivatives for Research Applications
The thiol group is a highly versatile functional handle for the formation of covalent adducts and advanced derivatives. One of the most prominent reactions is the thiol-ene "click" reaction, which involves the radical-initiated addition of the thiol across a carbon-carbon double bond (an "ene"). rsc.orgnih.govresearchgate.netusm.edunih.gov This reaction is highly efficient, proceeds under mild conditions (often with UV initiation), and exhibits anti-Markovnikov regioselectivity. rsc.orgnih.gov
This chemistry allows for the covalent attachment of this compound to a wide array of molecules containing alkene functionalities, such as allyl alcohol or methacrylate (B99206) monomers. rsc.orgresearchgate.net This is a powerful tool for surface functionalization, hydrogel formation, and the synthesis of complex macromolecules. nih.govresearchgate.net
The thiol group can also be oxidized to form a disulfide bond, linking two molecules of the ester together to form bis(2-methylpropyl 3-propanoyloxy) disulfide. This reaction can be achieved with mild oxidizing agents. Furthermore, the thiol can participate in Michael additions to α,β-unsaturated carbonyl compounds.
These derivatization strategies are valuable in materials science and for the development of probes and other tools for biological research, where the formation of stable covalent adducts is often required. nih.gov
Table 4: Examples of Covalent Adduct Formation from the Thiol Group
| Reaction Type | Reactant | Expected Product/Adduct |
| Thiol-ene Reaction | Allyl Alcohol | 3-((3-Hydroxypropyl)thio)propanoate ester |
| Thiol-ene Reaction | Acrylonitrile | 3-((2-Cyanoethyl)thio)propanoate ester |
| Oxidation | Air/Mild Oxidant | Disulfide dimer |
| Michael Addition | Methyl Acrylate (B77674) | 3-((3-Methoxy-3-oxopropyl)thio)propanoate ester |
Iv. Biochemical Transformations and Biological System Interactions of 2 Methylpropyl 3 Sulfanylpropanoate and Analogues
Enzymatic Catalysis of Thioester Bonds and Sulfanyl (B85325) Groups
The metabolism of 2-methylpropyl 3-sulfanylpropanoate is anticipated to be initiated by enzymatic action on its two primary functional groups: the thioester bond and the sulfanyl group.
The thioester linkage in this compound is a prime target for hydrolytic enzymes, particularly carboxylesterases (EC 3.1.1.1) and lipases (EC 3.1.1.3). nih.govnih.gov These enzymes catalyze the cleavage of the thioester bond, yielding 3-sulfanylpropanoic acid and 2-methylpropan-1-ol.
Research on a wide range of S-acyl thiol compounds demonstrates that both the thiol and acyl portions of the molecule influence the rate of hydrolysis. nih.gov Hog hepatic carboxylic esterase, for instance, hydrolyzes most S-acyl esters, with the exception of those containing very long S-acyl chains. nih.gov Pancreatic lipase (B570770) activity, however, is more specific. Its hydrolytic rates are generally rapid for compounds with thioglycerol-type moieties and acyl groups of 3 to 5 carbons. nih.gov
The lipophilicity of the substrate is a critical determinant of enzyme selection. Classical esterases are most efficient at hydrolyzing water-soluble substrates, and their activity tends to diminish as the lipophilicity of the substrate increases. nih.gov Conversely, the activity of lipases often increases with substrate lipophilicity, a phenomenon known as interfacial activation. nih.govcore.ac.uk Given the structure of this compound, both enzyme classes could potentially contribute to its hydrolysis in a biological system.
| Enzyme Class | Substrate Preference | Factors Influencing Activity | Reference |
|---|---|---|---|
| Carboxylic Esterases | Broad, hydrolyzes most S-acyl esters except those with long acyl chains. | Activity decreases with increasing substrate lipophilicity. | nih.govnih.gov |
| Lipases | More specific; favors thioglycerol-type thiol moieties and C3-C5 acyl groups. | Activity generally increases with substrate lipophilicity (interfacial activation). | nih.govnih.govcore.ac.uk |
The sulfanyl (-SH) group of the hydrolysis product, 3-sulfanylpropanoic acid, is susceptible to oxidation-reduction reactions catalyzed by oxidoreductases. In biological systems, sulfanyl groups can be oxidized to form disulfides, sulfenic acids, sulfinic acids, and ultimately sulfonic acids. Conversely, disulfide bonds can be reduced back to sulfanyl groups.
For example, liver aldehyde oxidase, a flavoenzyme, has been shown to possess sulfoxide (B87167) reductase activity, reducing sulfoxides back to sulfides. nih.gov This suggests that enzymes within this family could potentially act on oxidized metabolites of this compound. The interplay between oxidases and reductases is crucial for maintaining redox homeostasis and managing the biological activity of sulfur-containing metabolites.
Thioesters are energetically activated molecules that can participate in acyl transfer reactions. nih.gov In biological systems, this reactivity is harnessed by various transferase enzymes. For instance, the thioester moiety can be a substrate for native chemical ligation, a process that can be mediated by enzymes like sortase A. springernature.comnih.gov Sortase A from Staphylococcus aureus can recognize and cleave certain peptide sequences, subsequently ligating the N-terminal portion to another molecule containing an N-terminal glycine. Recent studies have shown that this enzymatic ligation can be adapted to use C-terminal thioesters, expanding the synthetic capability of the enzyme. nih.gov
Furthermore, the sulfanyl group of 3-sulfanylpropanoic acid, once liberated, is a nucleophile that can be conjugated to various endogenous molecules in reactions often mediated by glutathione (B108866) S-transferases (GSTs). This is a common detoxification pathway for xenobiotics containing reactive functional groups.
Enzyme kinetics provides a quantitative framework for understanding the efficiency and specificity of enzymatic reactions. wikipedia.org For the hydrolysis of thioesters, kinetic studies reveal the rates of reaction under varying conditions and substrate structures. nih.govacs.org The Michaelis-Menten model is often used to describe the relationship between the reaction rate, substrate concentration, and the key kinetic parameters: the Michaelis constant (KM) and the maximum velocity (Vmax). wikipedia.org
Studies on the DMSP (dimethylsulfoniopropionate) demethylation pathway in marine bacteria offer insights into the kinetics of enzymes acting on structurally similar compounds. In this pathway, DmdB, a ligase, activates 3-methylmercaptopropionate (MMPA) by ligating it to coenzyme A (CoA). The subsequent enzyme, DmdC, a dehydrogenase, acts on the resulting MMPA-CoA thioester. nih.gov Analysis of the substrate affinities (KM values) of these enzymes indicates a tightly regulated metabolic flux, ensuring efficient catabolism of the substrate. nih.gov Such kinetic regulation is likely to be a feature of the metabolic pathway for this compound as well.
| Enzyme (from DMSP Pathway) | Substrate | Function | Kinetic Insight | Reference |
|---|---|---|---|---|
| DmdB (Ligase) | 3-Methylmercaptopropionate (MMPA) | Catalyzes the ligation of MMPA and Coenzyme A. | Undergoes conformational changes to facilitate ligation. | nih.gov |
| DmdC (Dehydrogenase) | MMPA-CoA (a thioester) | Catalyzes the dehydrogenation of the thioester. | Glu435 acts as the catalytic base in the reaction. | nih.gov |
Metabolic Pathways in Model Biological Systems (e.g., microbial, plant, non-human animal)
Based on the metabolism of analogous compounds, the catabolism of this compound would likely proceed as follows:
Initial Hydrolysis : The first step is the hydrolytic cleavage of the thioester bond by esterases or lipases to yield 2-methylpropan-1-ol and 3-sulfanylpropanoic acid .
Metabolism of 2-Methylpropan-1-ol : The alcohol moiety, 2-methylpropan-1-ol, would likely be oxidized first to an aldehyde (2-methylpropanal) and then to a carboxylic acid (2-methylpropanoic acid) by alcohol and aldehyde dehydrogenases, respectively. These products can then enter central metabolic pathways. Studies on the degradation of the structurally similar compound 2-amino-2-methylpropanol show its breakdown into products like acetone, indicating that fragmentation of the carbon skeleton can occur. nih.gov
Metabolism of 3-Sulfanylpropanoic Acid : The sulfur-containing acid can undergo several transformations.
Oxidation : The sulfanyl group can be oxidized, leading to compounds such as 3-(sulfinyl)propanoic acid and 3-(sulfonyl)propanoic acid.
CoA Ligation and β-Oxidation : Similar to the DMSP demethylation pathway, 3-sulfanylpropanoic acid could be ligated to Coenzyme A to form 3-sulfanylpropanoyl-CoA. nih.gov This thioester could then be a substrate for dehydrogenases and enter a β-oxidation-like pathway, leading to the formation of smaller molecules like acetyl-CoA and thioglycolic acid.
S-methylation and Cleavage : The sulfanyl group could be methylated to yield 3-(methylthio)propionic acid, a compound known to be metabolized in various organisms. nih.gov
The degradation pathways of aryloxyphenoxy-propionate herbicides, which also feature a propionate (B1217596) ester structure, consistently show hydrolysis of the ester bond as the initial step, followed by further degradation of the resulting acid and alcohol moieties. researchgate.net Similarly, studies on the metabolism of propyl propane (B168953) thiosulfonate in rats identified metabolites such as propyl mercaptan (PM), methyl propyl sulfide (B99878) (MPS), methyl propyl sulfoxide (MPSO), and methyl propyl sulfone (MPSO2), demonstrating the extensive transformation of the propyl-sulfur moiety in vivo. nih.gov
| Initial Moiety | Potential Intermediate/Degradation Product | Metabolic Process | Reference Analogue |
|---|---|---|---|
| This compound | 2-Methylpropan-1-ol | Ester Hydrolysis | Aryloxyphenoxy-propionates researchgate.net |
| This compound | 3-Sulfanylpropanoic acid | Ester Hydrolysis | Aryloxyphenoxy-propionates researchgate.net |
| 2-Methylpropan-1-ol | 2-Methylpropanoic acid | Oxidation | General alcohol metabolism |
| 3-Sulfanylpropanoic acid | 3-Sulfanylpropanoyl-CoA | CoA Ligation | 3-Methylmercaptopropionate nih.gov |
| 3-Sulfanylpropanoic acid | 3-(Methylthio)propionic acid | S-methylation | Propyl propane thiosulfonate nih.gov |
| 3-Sulfanylpropanoic acid | Disulfide derivatives | Oxidation | General thiol chemistry |
Biosynthetic Pathways: Precursor Incorporation and Formation Mechanisms
The biosynthesis of this compound is not explicitly detailed in the scientific literature. However, a plausible pathway can be proposed based on the general principles of ester and thioester biosynthesis. The likely precursors for this molecule are isobutanol (2-methylpropan-1-ol) and 3-sulfanylpropanoic acid.
The formation of the ester bond would likely proceed through an enzyme-catalyzed reaction. In many biological systems, the formation of esters involves the activation of the carboxylic acid component. libretexts.orglibretexts.org In this case, 3-sulfanylpropanoic acid would first be activated, a common strategy to overcome the kinetic barrier of esterification. This activation often involves the formation of a high-energy thioester intermediate with Coenzyme A (CoA), a process analogous to the activation of fatty acids before their metabolism or incorporation into lipids. libretexts.orglibretexts.orgutah.edu The resulting 3-sulfanylpropanoyl-CoA would then serve as an activated donor for the acyl group, which is subsequently transferred to isobutanol, catalyzed by an acyltransferase enzyme.
Activation of 3-Sulfanylpropanoic Acid: 3-sulfanylpropanoic acid + ATP + CoASH → 3-sulfanylpropanoyl-CoA + AMP + PPi (Catalyzed by an Acyl-CoA Synthetase-like enzyme)
Esterification: 3-sulfanylpropanoyl-CoA + Isobutanol → this compound + CoASH (Catalyzed by an Acyltransferase)
Integration into Broader Biochemical Networks (e.g., lipid or fatty acid metabolism)
Once formed or introduced into a biological system, this compound would be subject to metabolic degradation, likely integrating into existing pathways for ester and sulfur compound metabolism.
The primary metabolic step would likely be the hydrolysis of the ester bond by esterases, which are ubiquitous enzymes in most organisms. nih.govlibretexts.orgyoutube.com This hydrolysis would yield isobutanol and 3-sulfanylpropanoic acid.
Isobutanol Metabolism: Isobutanol is a common metabolite and would be readily assimilated into cellular metabolism. It can be oxidized to isobutyraldehyde (B47883) and subsequently to isobutyric acid, which can then be converted to propionyl-CoA and enter central carbon metabolism.
3-Sulfanylpropanoic Acid Metabolism: The fate of 3-sulfanylpropanoic acid is less certain but can be hypothesized based on the metabolism of other sulfur-containing compounds and short-chain fatty acids. It could potentially be a substrate for β-oxidation, similar to fatty acids, yielding smaller sulfur-containing molecules. Alternatively, the thiol group could be subject to oxidation or other modifications within sulfur metabolism pathways.
Thioesters are central to fatty acid metabolism, serving as activated intermediates in both synthesis and degradation. libretexts.orgnih.govwikipedia.org While this compound itself is an ester, its precursor, 3-sulfanylpropanoyl-CoA, is a thioester. The metabolism of this compound could, therefore, intersect with fatty acid pathways. For instance, the degradation product, propionyl-CoA (derived from isobutanol), is a key intermediate in the metabolism of odd-chain fatty acids.
Molecular Interactions with Biological Macromolecules
The chemical structure of this compound allows for a range of interactions with biological macromolecules, including proteins and nucleic acids. These interactions can be non-covalent or covalent, potentially leading to the modulation of biological activity.
Non-Covalent Binding Studies with Proteins and Nucleic Acids
While specific binding studies for this compound are not available, the potential for non-covalent interactions can be predicted based on its molecular features. The sulfur atom, with its lone pairs of electrons, can act as a hydrogen bond acceptor. rsc.orgnih.govrsc.org Furthermore, sulfur atoms can participate in other types of non-covalent interactions, such as S···π interactions with aromatic rings of amino acid residues in proteins. rsc.org The isobutyl group provides a nonpolar surface that can engage in hydrophobic interactions within the binding pockets of proteins.
The table below summarizes the types of non-covalent interactions that sulfur-containing molecules can participate in, which are likely relevant for this compound.
| Interaction Type | Description | Potential Role in Binding |
| Hydrogen Bonding | The sulfur atom can act as a weak hydrogen bond acceptor, interacting with donor groups like -OH or -NH in proteins. | Contributes to the specificity and stability of binding. |
| Hydrophobic Interactions | The nonpolar isobutyl group can interact with hydrophobic pockets in proteins. | A major driving force for binding to many proteins. |
| Sulfur-Aromatic Interactions | The sulfur atom can interact with the π-systems of aromatic amino acids (e.g., phenylalanine, tyrosine, tryptophan). | Can influence the orientation and affinity of the molecule within a binding site. rsc.org |
| van der Waals Forces | General attractive forces between the molecule and the macromolecule. | Contribute to the overall binding affinity. |
Formation of Covalent Adducts with Biological Thiols
Thioesters are known to be susceptible to nucleophilic attack. This reactivity opens up the possibility for this compound to form covalent adducts with biological nucleophiles, particularly the thiol groups of cysteine residues in proteins. This reaction, known as transthioesterification, would involve the transfer of the 3-sulfanylpropanoyl group to the cysteine residue, releasing isobutanol. libretexts.org
Such covalent modifications can have significant biological consequences, potentially altering the structure and function of the target protein. nih.govnsf.govnih.govrsc.org This is a mechanism by which many natural and synthetic compounds exert their biological effects.
The table below provides examples of covalent modifications of proteins by compounds containing reactive groups, illustrating the principle that could apply to this compound.
| Modifying Compound | Target Protein/Residue | Consequence of Modification |
| WR-1065 (active form of Amifostine) | 14-3-3σ protein (Cys38) | Stabilization of protein-protein interactions. nih.govrsc.org |
| Arachidonate and Eicosapentaenoate | Various platelet proteins (likely Cysteine) | Post-translational modification of proteins, potentially altering their function. researchgate.net |
Modulation of Enzyme Activity (e.g., inhibition or activation mechanisms)
The interactions of this compound with enzymes could lead to either inhibition or activation.
Enzyme Inhibition: If the compound covalently modifies a critical amino acid residue in the active site of an enzyme, it would likely lead to irreversible inhibition. For example, covalent modification of a catalytic cysteine in a protease would abolish its enzymatic activity. Additionally, as a substrate for esterases, it could act as a competitive inhibitor for the hydrolysis of other endogenous or exogenous esters.
Enzyme Activation: While less common, the binding of a small molecule can sometimes induce a conformational change in an enzyme that leads to its activation.
Thioester compounds are known to be involved in the regulation of various enzymes. pnas.orgconnyrobbens.be For instance, acetyl-CoA, a central metabolic thioester, is a key regulator of many metabolic enzymes. While this compound is an ester, its metabolic product, 3-sulfanylpropanoic acid (potentially as its CoA thioester), could modulate enzyme activity.
The table below lists enzymes that are known to be involved in the metabolism or are modulated by thioesters and esters, which could potentially interact with this compound or its metabolites.
| Enzyme Class | Example | Potential Interaction with this compound or its Metabolites |
| Esterases | Carboxylesterases, Lipases | Hydrolysis of the ester bond, potential for competitive inhibition. nih.govacademicjournals.orgnih.gov |
| Acyl-CoA Synthetases | Fatty Acid CoA Ligases | Activation of 3-sulfanylpropanoic acid. libretexts.orglibretexts.org |
| Acyltransferases | Glycerol-3-phosphate acyltransferase | Potential for the 3-sulfanylpropanoyl group to be transferred to other acceptor molecules. libretexts.org |
| Dehydrogenases | Alcohol Dehydrogenase | Oxidation of the released isobutanol. |
V. Environmental Fate and Degradation Mechanisms of 2 Methylpropyl 3 Sulfanylpropanoate
Biotic Degradation Mechanisms and Microbial Transformations
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is often the most significant pathway for the removal of organic compounds from the environment.
Esters of mercaptocarboxylic acids are generally found to be biodegradable. d-nb.info The initial and most crucial step in the microbial degradation of 2-Methylpropyl 3-sulfanylpropanoate is the enzymatic hydrolysis of the thioester bond. fiveable.me This cleavage results in the formation of 3-sulfanylpropanoic acid and 2-methylpropan-1-ol.
These two breakdown products are then typically utilized by a wide range of microorganisms as carbon and energy sources. 3-Sulfanylpropanoic acid can be further metabolized through pathways involving oxidation of the sulfur atom and beta-oxidation of the carboxylic acid chain. 2-Methylpropan-1-ol, a simple branched alcohol, is readily biodegradable in aerobic environments. researchgate.net
The rate and extent of biodegradation will vary depending on the environmental conditions, including the microbial population present, temperature, oxygen availability, and nutrient levels. In general, aerobic conditions are more favorable for the complete mineralization of this compound to carbon dioxide, water, and sulfate. Biodegradation is expected to occur in soil, freshwater, and marine environments, with potentially different microbial communities and degradation rates in each. nih.gov
The enzymatic machinery of microorganisms is central to the biodegradation of this compound. The key enzymes initiating the degradation are thioesterases. nih.gov These enzymes can be either extracellular, secreted by the microorganism into the surrounding environment, or intracellular, located within the cell.
Characterization of Microbial Degradation Pathways and Metabolites
The principal mechanism for the environmental breakdown of this compound is expected to be microbial degradation. While specific studies on this particular compound are not extensively documented, the degradation pathways can be inferred from the known metabolism of structurally similar thioesters and organosulfur compounds.
The initial and most critical step in the microbial degradation of this compound is the enzymatic hydrolysis of the thioester bond. This reaction is catalyzed by various microbial hydrolases, such as esterases and thioesterases, which are ubiquitous in soil and aquatic environments. This cleavage results in the formation of two primary metabolites: 3-sulfanylpropanoic acid and 2-methylpropan-1-ol (isobutanol).
Pathway 1: Hydrolysis of the Thioester Bond
The hydrolysis reaction can be represented as follows:
this compound + H₂O → 3-Sulfanylpropanoic acid + 2-Methylpropan-1-ol
Following this initial hydrolysis, the resulting metabolites are further degraded through established metabolic pathways.
Degradation of 3-Sulfanylpropanoic Acid: This sulfur-containing carboxylic acid is anticipated to undergo oxidation of the sulfhydryl group to form a sulfonic acid derivative. Subsequently, it can be metabolized through beta-oxidation, a common pathway for the breakdown of fatty acids and other carboxylic acids, ultimately leading to the formation of smaller, readily metabolizable molecules that can enter the central carbon metabolism of microorganisms.
Degradation of 2-Methylpropan-1-ol (Isobutanol): This branched-chain alcohol is a readily biodegradable compound. Microorganisms possess alcohol dehydrogenases that oxidize isobutanol to isobutyraldehyde (B47883), which is then further oxidized to isobutyric acid by aldehyde dehydrogenases. Isobutyric acid can then be converted to intermediates of the Krebs cycle and completely mineralized to carbon dioxide and water.
A hypothetical microbial degradation pathway is outlined below:
| Step | Precursor Compound | Enzyme(s) Involved (Hypothesized) | Metabolite(s) |
| 1 | This compound | Thioesterase / Esterase | 3-Sulfanylpropanoic acid, 2-Methylpropan-1-ol |
| 2a | 3-Sulfanylpropanoic acid | Monooxygenase / Dioxygenase | 3-Sulfopropanoic acid |
| 2b | 2-Methylpropan-1-ol | Alcohol dehydrogenase | Isobutyraldehyde |
| 3a | 3-Sulfopropanoic acid | Beta-oxidation enzymes | Acetyl-CoA, other intermediates |
| 3b | Isobutyraldehyde | Aldehyde dehydrogenase | Isobutyric acid |
| 4b | Isobutyric acid | Acyl-CoA synthetase, etc. | Propionyl-CoA, Succinyl-CoA |
Theoretical Models for Predicting Environmental Behavior and Ecotoxicological Implications
In the absence of extensive empirical data, theoretical models such as Quantitative Structure-Activity Relationships (QSARs) are invaluable tools for predicting the environmental fate and potential ecotoxicological effects of chemicals like this compound. nih.govmdpi.comnih.gov Programs like the US EPA's EPI Suite™ and ECOSAR™ utilize the chemical structure to estimate various environmental parameters. chemsafetypro.comepa.govchemsafetypro.comepa.gov
Predicted Environmental Fate Parameters (from EPI Suite™ - Illustrative):
| Parameter | Predicted Value | Implication |
| Log Koc (Soil Adsorption Coefficient) | 2.5 (Estimated) | Low to moderate adsorption to soil and sediment. |
| Henry's Law Constant | 1.5 x 10⁻⁵ atm-m³/mole (Estimated) | Moderate volatilization from water surfaces. |
| Biodegradation Half-life (in water) | Days to weeks (Estimated) | Readily biodegradable. |
| Bioconcentration Factor (BCF) | 25 L/kg (Estimated) | Low potential for bioaccumulation in aquatic organisms. |
Ecotoxicological Implications (from ECOSAR™ - Illustrative):
QSAR models can also predict the potential toxicity of a substance to various aquatic organisms. epa.govchemsafetypro.comresearchgate.net For this compound, being an ester, its toxicity is often related to a narcotic mechanism of action. nih.gov However, the hydrolysis products must also be considered. 2-Methylpropan-1-ol has a relatively low order of aquatic toxicity. The ecotoxicity of 3-sulfanylpropanoic acid is less well-characterized but is expected to be low.
| Trophic Level | Predicted Acute Toxicity (LC50/EC50) | Predicted Chronic Toxicity (ChV) |
| Fish | 10 - 100 mg/L (Estimated) | 1 - 10 mg/L (Estimated) |
| Aquatic Invertebrates (e.g., Daphnia) | 10 - 100 mg/L (Estimated) | 1 - 10 mg/L (Estimated) |
| Green Algae | 10 - 100 mg/L (Estimated) | 1 - 10 mg/L (Estimated) |
These predicted values suggest that this compound would be classified as being harmful to aquatic life on an acute basis. It is important to note that these are theoretical predictions and should be confirmed with experimental data for a definitive risk assessment. nih.gov
Vi. Advanced Analytical Methodologies for Characterization and Detection of 2 Methylpropyl 3 Sulfanylpropanoate
Chromatographic Separation Techniques
Chromatography is fundamental to isolating 2-Methylpropyl 3-sulfanylpropanoate from complex mixtures prior to its detection and characterization. The choice of technique is primarily dictated by the compound's volatility and the nature of the sample matrix.
Given its ester structure and the presence of a thiol group, this compound is expected to be a volatile compound, making Gas Chromatography-Mass Spectrometry (GC-MS) an ideal analytical technique. nih.gov In GC-MS, the compound is vaporized and separated from other volatile components based on its boiling point and interaction with a stationary phase within a long capillary column. ajprd.com
A typical analysis would involve injecting the sample into a heated port (e.g., 250 °C) in splitless mode for trace analysis. nih.gov The separation would be achieved on a non-polar or mid-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent). lcms.cz The oven temperature would be programmed to ramp from a low initial temperature (e.g., 45-60 °C) to a high final temperature (e.g., up to 325 °C) to elute compounds across a range of volatilities. ajprd.comlcms.cz
Following separation, the compound enters the mass spectrometer, which typically operates with electron ionization (EI) at 70 eV. lcms.czgcms.cz The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint. While an experimental spectrum for this specific compound is not publicly available, a predicted fragmentation pattern can be inferred based on its structure. The interpretation of the mass spectrum would be compared against spectral libraries like those from the National Institute of Standards and Technology (NIST) for identification. nih.gov
Table 1: Predicted GC-MS Electron Ionization (EI) Fragments for this compound
| m/z (mass-to-charge ratio) | Predicted Ion Structure | Fragmentation Pathway |
| 162 | [C₇H₁₄O₂S]⁺ | Molecular Ion (M⁺) |
| 106 | [C₃H₆O₂S]⁺ | Loss of isobutylene (B52900) via McLafferty rearrangement |
| 89 | [C₃H₅OS]⁺ | Cleavage of the ester C-O bond with loss of the isobutyl radical |
| 75 | [CH₂CH₂C(O)S]⁺ | Alpha-cleavage relative to the sulfur atom |
| 57 | [C₄H₉]⁺ | Isobutyl cation, from cleavage of the ester C-O bond |
| 41 | [C₃H₅]⁺ | Allyl cation, a common fragment from hydrocarbon chains |
For samples where the compound is present in a complex, non-volatile matrix (e.g., biological fluids or food extracts), or when analyzing related, less volatile compounds, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS) is the preferred method. nih.govresearchgate.net This technique separates compounds in the liquid phase before they are ionized and detected by a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) instrument. gcms.czthermofisher.com
A common approach involves reverse-phase chromatography using a C18 column, which separates compounds based on their hydrophobicity. nih.gov The mobile phase typically consists of a gradient mixture of water and an organic solvent like methanol (B129727) or acetonitrile, with a small amount of a volatile modifier such as formic acid to aid in ionization. lcms.czsigmaaldrich.com
Electrospray ionization (ESI) in positive ion mode would be effective for this compound, likely generating a protonated molecular ion [M+H]⁺. The high-resolution mass spectrometer measures the mass-to-charge ratio with high accuracy (typically <5 ppm error), which allows for the determination of the elemental formula. gcms.cz Tandem mass spectrometry (MS/MS) is then used to fragment the selected precursor ion, yielding product ions that provide definitive structural information. nih.gov
Table 2: Predicted LC-HRMS/MS Transitions for this compound
| Precursor Ion (m/z) | Formula | Predicted Product Ion (m/z) | Predicted Neutral Loss |
| 163.0793 | [C₇H₁₅O₂S]⁺ | 107.0167 | C₄H₈ (Isobutylene) |
| 163.0793 | [C₇H₁₅O₂S]⁺ | 89.0061 | C₄H₉OH (Isobutanol) |
| 163.0793 | [C₇H₁₅O₂S]⁺ | 57.0704 | C₃H₆O₂S (3-Sulfanylpropanoic acid) |
In exceptionally complex samples where standard single-dimension chromatography fails to provide adequate separation, multidimensional techniques like comprehensive two-dimensional gas chromatography (GCxGC) offer vastly superior resolving power. GCxGC utilizes two columns with different and orthogonal separation mechanisms (e.g., a non-polar column followed by a polar column). gcms.cz
Volatile compounds eluting from the first column are trapped, focused, and re-injected onto the second, shorter column for a rapid, secondary separation. This process generates a structured two-dimensional chromatogram that can separate compounds that co-elute in a one-dimensional system. For this compound, a GCxGC-MS setup would be highly effective for its detection in challenging matrices like petroleum products or environmental samples, separating it from isomeric and isobaric interferences.
Spectroscopic Identification and Structural Elucidation
While chromatography coupled with mass spectrometry can identify and quantify the compound, spectroscopic methods are required for the definitive confirmation of its molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural elucidation. It provides detailed information about the chemical environment of each carbon and hydrogen atom in the molecule.
¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment. The chemical shift (δ) indicates the electronic environment, the integration value corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of adjacent protons. docbrown.info
¹³C NMR: The carbon NMR spectrum shows a single peak for each unique carbon atom. nih.gov The chemical shifts are indicative of the carbon's functional group (e.g., C=O, C-S, C-O, alkyl). chemicalbook.comchemicalbook.com
2D-NMR: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY identifies protons that are coupled (on adjacent carbons), while HSQC correlates each proton signal to its directly attached carbon atom. This allows for the complete and unambiguous assignment of all signals, confirming the connection between the isobutyl group, the ester linkage, and the 3-sulfanylpropanoate moiety.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Position | Atom Type | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) | Structural Fragment |
| 1 | C | - | ~172 | C =O |
| 2 | C | ~2.8 (t, 2H) | ~35 | -C H₂-C=O |
| 3 | C | ~2.6 (q, 2H) | ~20 | HS-C H₂- |
| 4 | O | - | - | -O- |
| 5 | C | ~3.9 (d, 2H) | ~71 | -O-C H₂- |
| 6 | C | ~1.9 (m, 1H) | ~28 | -CH(C H₃)₂ |
| 7, 8 | C | ~0.9 (d, 6H) | ~19 | -CH(C H₃)₂ |
| 9 | S | ~1.6 (t, 1H) | - | -SH |
Note: Predicted shifts are based on known values for isobutanol, 3-mercaptopropionic acid, and similar ester structures. Multiplicity: s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet.
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in the molecule. These methods are complementary and provide characteristic signals based on the vibrations of specific chemical bonds.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared light by the molecule. It is particularly sensitive to polar bonds. For this compound, the most prominent absorption band would be the strong C=O stretch of the ester group. The S-H stretch, while characteristic, is typically weak in intensity.
Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of laser light. It is often more sensitive to non-polar, symmetric bonds. This makes it a valuable tool for confirming the S-H and C-S bonds, which can produce weak signals in IR spectra. spectroscopyonline.com
Table 4: Key Vibrational Frequencies for this compound
| Functional Group | Bond | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| Thiol | S-H stretch | IR, Raman | 2550 - 2600 | Weak (IR), Medium (Raman) |
| Ester Carbonyl | C=O stretch | IR | 1735 - 1750 | Strong |
| Ester Linkage | C-O stretch | IR | 1100 - 1300 | Strong |
| Alkyl | C-H stretch | IR, Raman | 2850 - 3000 | Medium-Strong |
| Carbon-Sulfur | C-S stretch | IR, Raman | 600 - 750 | Weak-Medium |
Circular Dichroism for Chiral Analogues
Circular Dichroism (CD) spectroscopy is a powerful analytical method that measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules. jascoinc.comyoutube.com While this compound is itself achiral, the synthesis of chiral analogues, for instance, by introducing a stereocenter at the sulfur atom or on the alkyl chain, would make CD spectroscopy an indispensable tool for their stereochemical analysis. rsc.orgrsc.org
Chirality can be induced in a molecule, and its optical activity can be observed if a chromophore is located in an asymmetric environment. jascoinc.com In the case of a chiral analogue of this compound, the thioester chromophore would be in a chiral environment. The two enantiomers of a chiral molecule will always produce CD spectra that are perfect mirror images of each other. This characteristic allows for several key applications:
Determination of Absolute Configuration: By comparing the experimentally measured CD spectrum with that predicted by computational models or with the spectra of known reference compounds, the absolute configuration (R or S) of a chiral center can be assigned.
Analysis of Enantiomeric Excess (ee): A calibration curve can be constructed by plotting the CD signal intensity at a specific wavelength against known ratios of the enantiomers. nih.gov This allows for the rapid and accurate determination of the enantiomeric purity of a synthesized sample.
Conformational Studies: CD spectra are highly sensitive to the molecule's three-dimensional structure. Therefore, changes in the CD signal can be used to study conformational changes in chiral analogues of this compound in response to varying conditions like solvent or temperature.
The table below illustrates the principle of how CD spectroscopy distinguishes between two enantiomers of a hypothetical chiral analogue.
| Feature | Enantiomer R | Enantiomer S |
| Interaction with Light | Preferentially absorbs one direction of circularly polarized light (e.g., left) over the other. | Preferentially absorbs the opposite direction of circularly polarized light (e.g., right). |
| CD Spectrum Signal | Exhibits a positive or negative Cotton effect at a specific wavelength (e.g., positive peak). | Exhibits a mirror-image Cotton effect at the same wavelength (e.g., negative peak). |
| Racemic Mixture (1:1) | No net differential absorption. | The CD spectrum is a flat line (zero signal). |
Advanced Mass Spectrometry Approaches
Mass spectrometry (MS) is a cornerstone technique for molecular identification, offering high sensitivity and structural information. Advanced MS methods provide deeper insights into the structure, isomerism, and metabolic pathways of this compound.
Tandem mass spectrometry (MS/MS) is an essential technique for gaining unambiguous structural confirmation. In an MS/MS experiment, the intact molecular ion of this compound (with a mass-to-charge ratio, m/z, corresponding to its molecular weight) is selected and then subjected to collision-induced dissociation (CID). This process breaks the molecule apart into smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a structural fingerprint.
For this compound, fragmentation is expected to occur at the chemically labile sites, primarily the ester linkage and through processes like α-cleavage. jove.commiamioh.edu Analysis of peptide thioesters has shown that neutral loss of the thiol portion is a common fragmentation pathway. nih.gov
The predicted fragmentation pathways for the protonated molecule [M+H]⁺ of this compound (C7H14O2S, Molecular Weight: 162.07) are detailed in the table below.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |
| 163.08 | 107.03 | C4H8 (Isobutylene) | Loss of the isobutyl group via McLafferty-type rearrangement or charge-remote fragmentation. |
| 163.08 | 105.02 | H2S (Hydrogen Sulfide) | Loss of the sulfhydryl group. |
| 163.08 | 89.02 | C4H9OH (Isobutanol) | Cleavage of the ester bond with hydrogen transfer, retaining the charged acylium portion. |
| 163.08 | 75.01 | C5H8O (Pentenone) | Cleavage of the C-S bond with rearrangement. |
| 163.08 | 57.07 | C3H6O2S (3-Sulfanylpropanoic acid) | Formation of the isobutyl cation. |
Note: The m/z values are calculated for the most abundant isotopes and are presented for the protonated molecule.
Ion Mobility Spectrometry (IMS) coupled with Mass Spectrometry (IMS-MS) provides an additional dimension of separation, making it exceptionally suited for distinguishing between isomers that are isobaric (have the same mass). frontiersin.orgnih.gov IMS separates gas-phase ions based on their size, shape, and charge under the influence of an electric field and a drift gas. mdpi.com This allows for the determination of an ion's collision cross-section (CCS), a value that reflects its three-dimensional structure.
This technique is invaluable for differentiating structural isomers of this compound from other compounds with the same elemental formula (C7H14O2S). For instance, isomers such as tert-butyl 3-sulfanylpropanoate or 2-methylpropyl 2-sulfanylpropanoate would have the same m/z value but different shapes. This difference in shape would lead to different drift times through the IMS cell and thus unique CCS values, allowing for their confident identification. nih.govsemanticscholar.org
| Compound | Structure | Expected Relative CCS | Rationale |
| This compound | HS-CH₂-CH₂-C(=O)O-CH₂-CH(CH₃)₂ | Baseline | The linear chain and branched ester group define a specific shape. |
| tert-Butyl 3-sulfanylpropanoate | HS-CH₂-CH₂-C(=O)O-C(CH₃)₃ | Smaller | The more compact, spherical tert-butyl group would likely result in a smaller CCS value compared to the isobutyl group. |
| Ethyl 3-(ethylthio)propanoate | CH₃-CH₂-S-CH₂-CH₂-C(=O)O-CH₂-CH₃ | Different | The position of the sulfur atom changes the overall molecular shape and flexibility, leading to a different CCS. |
Stable isotope labeling is a powerful strategy used in metabolomics to trace the metabolic fate of a compound within a biological system. nih.govnumberanalytics.comimmune-system-research.com This approach involves synthesizing this compound with one or more atoms replaced by their heavy, non-radioactive isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H, or ³²S with ³⁴S). nih.govnih.gov
When the labeled compound is introduced to cells or an organism, its journey through metabolic pathways can be tracked by mass spectrometry. The mass spectrometer can easily distinguish between the labeled compound (and its downstream metabolites) and their natural, unlabeled counterparts due to the specific mass shift imparted by the isotope label. nih.gov For example, if this compound is metabolized via oxidation of the thiol group, the resulting sulfonic acid metabolite would retain the heavy sulfur (³⁴S) label, confirming its origin. This method provides definitive evidence of metabolic pathways and can be used to quantify metabolic flux. immune-system-research.comnih.gov
| Stable Isotope | Mass Shift (Da) per Atom | Application in Tracing |
| Deuterium (²H) | +1.006 | Used to trace specific hydrogen atoms, investigate kinetic isotope effects, and study oxidation/reduction reactions. acs.orgnih.gov |
| Carbon-13 (¹³C) | +1.003 | Traces the carbon backbone of the molecule through metabolic pathways like the TCA cycle. nih.gov |
| Sulfur-34 (³⁴S) | +1.996 | Specifically tracks the sulfur atom, which is essential for studying thiol-specific metabolic reactions like S-oxidation or conjugation. nih.govspectroscopyonline.com |
Chemiluminescence and Other Specific Detection Methods for Thiol-Containing Compounds
Chemiluminescence refers to the emission of light as a result of a chemical reaction. Analytical methods based on chemiluminescence are known for their exceptionally high sensitivity and selectivity, making them ideal for detecting trace amounts of specific compounds. jst.go.jpacs.org For this compound, its defining thiol (-SH) group is the target for several highly specific chemiluminescence detection schemes. creative-proteomics.commdpi.com
These methods are often coupled with separation techniques like high-performance liquid chromatography (HPLC). jst.go.jpacs.org After the sample components are separated on the HPLC column, the eluent is mixed with chemical reagents in a post-column reactor to initiate a light-producing reaction specifically with the thiol-containing compounds.
Common chemiluminescence systems for thiol detection include:
Oxidation-based Systems: The reaction of thiols with strong oxidants like permanganate (B83412) or luminol (B1675438) in the presence of a catalyst (e.g., copper ions) can generate intense chemiluminescence. acs.orgnih.gov The presence of the thiol modulates the light emission, allowing for its quantification.
Derivatization-based Systems: Thiols can be derivatized with a specific reagent, such as o-phthalaldehyde, to form a product that is itself chemiluminescent or can be made to be with a secondary reaction. jst.go.jp This approach provides an additional layer of selectivity.
These methods offer detection limits in the nanomolar (nM) range, making them suitable for analyzing biological or environmental samples where the concentration of this compound may be very low. jst.go.jp
| Chemiluminescence System | Principle of Detection | Target Analytes |
| Potassium Permanganate | Direct oxidation of the thiol group by Mn(IV) generates light. acs.org | Cysteine, Glutathione (B108866), Homocysteine, other thiols. |
| Luminol-Hydrogen Peroxide | Inhibition or catalysis of the copper-catalyzed luminol reaction by the thiol compound. nih.gov | Cysteine, Penicillamine, Thiouracil. |
| o-Phthalaldehyde (OPA) Derivatization | Pre-column derivatization of the thiol with OPA and an amine to form an isoindole derivative, which then reacts post-column to produce light. jst.go.jp | Glutathione, Cysteine. |
| Thiol-Chromene "Click" Reaction | A specific probe that is initially non-chemiluminescent is "turned on" in the presence of thiols. acs.org | Cysteine, Glutathione, Homocysteine. |
Vii. Computational Chemistry and Theoretical Studies of 2 Methylpropyl 3 Sulfanylpropanoate
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations would be instrumental in exploring the three-dimensional structure and dynamic behavior of 2-Methylpropyl 3-sulfanylpropanoate.
Conformational Analysis and Energy Landscapes
A thorough conformational analysis would be the first step in understanding the molecule's flexibility. This would involve identifying all possible spatial arrangements of the atoms (conformers) that result from rotation around its single bonds. By calculating the potential energy of each conformer, an energy landscape could be constructed. This landscape would reveal the most stable, low-energy conformations that the molecule is likely to adopt under various conditions.
Solvent Effects and Intermolecular Interactions
The behavior of this compound in different environments could be simulated to understand solvent effects. Molecular dynamics simulations would track the interactions between the solute molecule and surrounding solvent molecules over time, providing insights into solvation energies, the structure of the solvent shell, and the influence of the solvent on the conformational preferences of the molecule.
Docking Studies with Hypothetical Binding Sites (non-clinical)
To explore its potential interactions with biological macromolecules, docking studies could be performed. This would involve computationally placing the molecule into the binding site of a hypothetical protein to predict its preferred binding orientation and affinity. Such studies are purely theoretical and serve to guide future experimental work in areas like drug discovery or toxicology, but no such non-clinical studies for this compound are currently published.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations would provide a deeper understanding of the electronic properties and chemical reactivity of this compound.
Density Functional Theory (DFT) for Energetic and Spectroscopic Predictions
Density Functional Theory (DFT) is a versatile quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations could predict a variety of properties, including its optimized geometry, vibrational frequencies (corresponding to its infrared spectrum), and NMR chemical shifts. epstem.net These theoretical predictions are invaluable for interpreting experimental spectroscopic data.
Elucidation of Reaction Mechanisms and Transition States
Quantum chemical calculations are essential for studying chemical reactions. For instance, the reactivity of the sulfanyl (B85325) group in this compound could be investigated by modeling its participation in various reactions. These calculations can map out the entire reaction pathway, identifying the structures and energies of transition states and intermediates, which is crucial for understanding reaction kinetics and mechanisms.
Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. wikipedia.org While specific, validated QSAR/QSPR models for this compound are not extensively documented in publicly available literature, the principles of these modeling techniques can be applied to predict its behavior. Such models are crucial in fields like drug discovery, toxicology, and environmental science for screening new compounds and prioritizing experimental testing. wikipedia.orgresearchgate.net
The development of a QSAR or QSPR model for this compound would involve several key steps:
Data Set Compilation: A collection of structurally related sulfur-containing esters with experimentally determined biological activities (for QSAR) or physicochemical properties (for QSPR) would be required.
Molecular Descriptor Calculation: For each molecule in the data set, a variety of molecular descriptors would be calculated. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. slideshare.netslideshare.net
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), would be used to build a mathematical equation that correlates the molecular descriptors with the activity or property of interest. researchgate.net
Model Validation: The predictive power of the model would be rigorously assessed using internal and external validation techniques to ensure its reliability. researchgate.net
Predictive Modeling of Physicochemical Properties (QSPR)
QSPR models can be developed to predict various physicochemical properties of this compound, which are essential for understanding its environmental fate and behavior. Properties such as boiling point, vapor pressure, and water solubility are often modeled for esters and other organic compounds. researchgate.netnih.gov
For instance, a hypothetical QSPR model for predicting the normal boiling point of a series of thioesters, including this compound, might take the form of a linear equation:
Boiling Point = a(Descriptor 1) + b(Descriptor 2) + c(Descriptor 3) + constant
The descriptors in such a model could include:
Molecular Weight (MW): A fundamental descriptor related to the size of the molecule.
LogP (Octanol-Water Partition Coefficient): A measure of the compound's hydrophobicity. researchgate.net
Polar Surface Area (PSA): Quantifies the polar regions of the molecule, influencing intermolecular interactions.
Topological Descriptors: Numerical values derived from the graph representation of the molecule, describing its branching and connectivity. nih.gov
The following interactive table illustrates a hypothetical dataset and the results of a QSPR model for predicting the boiling point of a series of propanoate esters.
| Compound | Molecular Weight ( g/mol ) | LogP | Predicted Boiling Point (°C) | Experimental Boiling Point (°C) |
| Methyl 3-sulfanylpropanoate | 120.17 | 0.85 | 155.2 | 158.0 |
| Ethyl 3-sulfanylpropanoate | 134.20 | 1.25 | 172.8 | 175.0 |
| Propyl 3-sulfanylpropanoate | 148.22 | 1.65 | 188.5 | 190.0 |
| This compound | 162.25 | 2.05 | 201.3 | Not Available |
| Butyl 3-sulfanylpropanoate | 162.25 | 2.15 | 204.1 | 206.0 |
This table is for illustrative purposes only. The predicted boiling point for this compound is a hypothetical value based on a theoretical QSPR model.
Predictive Modeling of Biological Activity (QSAR)
QSAR models are instrumental in predicting the biological effects of compounds, such as toxicity or flavor profiles. researchgate.netnih.gov For this compound, a QSAR model could be developed to predict its potential as a flavor compound by correlating structural features with odor thresholds or perceived aroma intensity. nih.gov The biological activity in a QSAR model is typically expressed as the logarithm of the inverse of the concentration required to produce a specific effect (e.g., pIC50). researchgate.net
Key molecular descriptors in a QSAR study of sulfur-containing flavor compounds might include: cabidigitallibrary.org
Quantum Chemical Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity.
Steric Descriptors: Like Taft's steric factor (Es), which quantifies the steric bulk of substituents. slideshare.net
Electronic Descriptors: Such as the Hammett constant, which describes the electron-donating or withdrawing nature of substituents. slideshare.net
A hypothetical QSAR study on the aroma intensity of thioesters could yield the following data:
| Compound | HOMO Energy (eV) | Polarizability (ų) | Predicted Aroma Activity (pIC50) | Experimental Aroma Activity (pIC50) |
| Methyl 3-sulfanylpropanoate | -9.5 | 10.2 | 4.1 | 4.3 |
| Ethyl 3-sulfanylpropanoate | -9.3 | 11.5 | 4.8 | 4.7 |
| Propyl 3-sulfanylpropanoate | -9.2 | 12.8 | 5.2 | 5.4 |
| This compound | -9.1 | 14.1 | 5.7 | Not Available |
| Butyl 3-sulfanylpropanoate | -9.1 | 14.2 | 5.8 | 5.9 |
This table is for illustrative purposes only. The predicted aroma activity for this compound is a hypothetical value based on a theoretical QSAR model.
The development and application of QSAR and QSPR models for this compound would provide valuable insights into its properties and activities, guiding further experimental research and application development. The accuracy of these predictive models is highly dependent on the quality and diversity of the initial dataset and the rigorousness of the validation process. researchgate.netresearchgate.net
Viii. Industrial and Specialized Research Applications of 2 Methylpropyl 3 Sulfanylpropanoate
Role as a Chemical Intermediate in Fine Chemical Synthesis
In the realm of fine chemical synthesis, 2-Methylpropyl 3-sulfanylpropanoate serves as a versatile chemical intermediate. Its bifunctional nature, possessing both a thiol (-SH) and an ester group, allows it to participate in a variety of chemical transformations, making it a valuable building block for more complex molecules.
The thiol group is particularly reactive and can undergo several important reactions, including:
Nucleophilic Addition: The sulfur atom can act as a nucleophile, attacking electrophilic centers to form new carbon-sulfur bonds. This is a fundamental reaction in the synthesis of many sulfur-containing organic compounds.
Thiol-Ene and Thiol-Yne Reactions: These "click chemistry" reactions involve the addition of the thiol group across a double or triple bond, respectively. They are highly efficient and are used to create a wide range of functionalized molecules.
Oxidation: The thiol group can be oxidized to form disulfides, sulfinic acids, or sulfonic acids, each with its own unique chemical properties and applications.
The ester group, on the other hand, can be hydrolyzed to yield the corresponding carboxylic acid and isobutyl alcohol, or it can be used in transesterification reactions to create different esters. This dual functionality allows chemists to use this compound as a linchpin in multi-step synthetic sequences, introducing both sulfur-based functionality and a flexible ester linkage that can be further modified.
While specific, large-scale industrial applications of this compound as a chemical intermediate are not widely documented in publicly available literature, its structural motifs are found in various pharmaceuticals, agrochemicals, and specialty materials. Therefore, it remains a compound of interest for research and development in the fine chemicals industry.
Applications in Polymer Science and Materials Chemistry
The unique properties of this compound also lend themselves to a variety of applications in the field of polymer science and materials chemistry. Its ability to influence polymerization reactions and to be incorporated into polymer backbones makes it a valuable tool for creating materials with tailored properties.
Chain Transfer Agent in Controlled Radical Polymerization
Controlled radical polymerization (CRP) techniques are essential for synthesizing polymers with well-defined architectures, molecular weights, and low polydispersity. One of the most powerful CRP methods is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. In RAFT, a chain transfer agent (CTA) is used to mediate the polymerization process, allowing for the "living" growth of polymer chains.
While there is no direct research detailing the use of this compound as a CTA in RAFT polymerization, its chemical structure suggests it could be a viable candidate. A typical RAFT CTA possesses a thiocarbonylthio group (S=C-S), which is responsible for mediating the chain transfer process. Although this compound does not have this specific functional group, its thiol group can still act as a chain transfer agent in conventional free radical polymerization, albeit with less control than a dedicated RAFT agent.
In a conventional radical polymerization, the thiol group can donate a hydrogen atom to a growing polymer radical, terminating that chain and creating a new thiyl radical. This new radical can then initiate the growth of a new polymer chain. This process helps to control the average molecular weight of the resulting polymer.
| Aspect of Chain Transfer | Role of this compound |
| Mechanism | Hydrogen donation from the thiol group to a propagating radical. |
| Effect on Polymerization | Reduction of the average molecular weight of the polymer. |
| Type of Polymerization | Primarily applicable in conventional free radical polymerization. |
| Potential for Control | Less control over polymer architecture compared to specialized RAFT agents. |
Further research would be needed to modify this compound into a more effective RAFT CTA, for instance, by converting the thiol group into a dithiocarbamate (B8719985) or a trithiocarbonate. This would open up new possibilities for its use in the synthesis of advanced polymer architectures.
Monomer for Specialty Polymer Synthesis and Cross-Linking Agent
The bifunctionality of this compound also makes it a potential monomer for the synthesis of specialty polymers. The thiol group can participate in polymerization reactions through various mechanisms, such as thiol-ene polymerization, where it adds across a double bond of a co-monomer. This allows for the incorporation of sulfur into the polymer backbone, which can impart unique properties to the material.
For example, polymers containing thioether linkages are known for their high refractive index, good thermal stability, and resistance to chemical degradation. These properties make them suitable for applications in optical materials, specialty coatings, and high-performance engineering plastics.
Furthermore, if both the thiol and a derivative of the ester group (for example, if the isobutyl group were replaced with a vinyl group) could participate in polymerization, this compound could act as a cross-linking agent. Cross-linking is the process of forming chemical bonds between polymer chains, which transforms a liquid or soft polymer into a more rigid and durable material. The density of these cross-links can be controlled to fine-tune the mechanical properties of the final material, from a soft gel to a hard, thermoset plastic.
Incorporation into Functional Polymers (e.g., thiolated resins, sealants)
The reactive thiol group of this compound makes it an ideal candidate for incorporation into functional polymers, such as thiolated resins and sealants. Thiolated polymers, or "thiopols," are a class of materials that have found widespread use in a variety of applications due to their unique properties.
For instance, the addition of thiol groups to a polymer backbone can significantly enhance its adhesive properties. The thiol groups can form strong covalent bonds with a variety of substrates, including metals, glass, and other polymers, leading to the formation of durable and long-lasting adhesive joints.
In the context of sealants, the incorporation of this compound could lead to materials with improved flexibility, chemical resistance, and weathering performance. Polysulfide sealants, which are based on polymers with sulfur-containing backbones, are well-known for their excellent resistance to fuels, oils, and other chemicals, as well as their ability to withstand extreme temperatures and environmental conditions.
The thiol groups can also be used as reactive sites for post-polymerization modification. This allows for the introduction of other functional groups onto the polymer chain, further tailoring the properties of the material for specific applications. For example, the thiol groups could be used to attach biomolecules, such as proteins or DNA, to create biocompatible materials for use in medical devices or biosensors.
Contributions to Flavor and Aroma Chemistry (from a chemical perspective)
Beyond its industrial applications, this compound is also of interest to chemists studying the complex world of flavor and aroma. Volatile sulfur compounds, including thioesters, are known to be potent contributors to the scent profiles of many foods and beverages, often at very low concentrations.
Chemical Mechanisms of Volatile Thioester Formation in Complex Matrices
The formation of volatile thioesters like this compound in complex matrices, such as food during processing or fermentation, is a result of intricate chemical and biochemical reactions. While the specific pathways leading to this particular compound are not extensively studied, general mechanisms for thioester formation can be proposed based on known food chemistry.
One likely pathway involves the esterification of 3-sulfanylpropanoic acid with isobutyl alcohol. 3-Sulfanylpropanoic acid can be formed from the degradation of sulfur-containing amino acids, such as cysteine or methionine, which are common components of food proteins. Isobutyl alcohol is a common fusel alcohol produced during fermentation by yeast. The esterification reaction itself can be catalyzed by enzymes, such as esterases, or it can occur non-enzymatically under acidic conditions and with the application of heat.
Another potential mechanism is the reaction of a thiol, such as 3-mercapto-2-methylpropan-1-ol, with an activated carboxylic acid, such as an acyl-CoA. This type of reaction is common in biological systems and is a key step in the biosynthesis of many fatty acids and other metabolites.
The table below summarizes the key precursors and reaction types that could lead to the formation of this compound in a complex matrix.
| Precursor 1 | Precursor 2 | Reaction Type | Catalyst/Conditions |
| 3-Sulfanylpropanoic Acid | Isobutyl Alcohol | Esterification | Enzymes (Esterases), Acid, Heat |
| 3-Mercapto-2-methylpropan-1-ol | Acyl-CoA | Thioesterification | Enzymes (Thiolases) |
| Cysteine/Methionine Degradation Products | Fermentation Byproducts | Multiple Steps | Microbial Metabolism, Heat |
Understanding the chemical mechanisms behind the formation of volatile thioesters is crucial for controlling the flavor and aroma profiles of food and beverages. By manipulating the reaction conditions, such as temperature, pH, and the presence of specific enzymes or precursors, food scientists can enhance or suppress the formation of these potent aroma compounds, leading to products with improved sensory characteristics.
Interaction with Other Volatile Organic Compounds in Flavor Systems
Volatile sulfur compounds (VSCs) are well-regarded for their significant impact on the flavor profiles of numerous foods and beverages, even at very low concentrations. acs.orgacs.org These compounds are known for their low sensory detection thresholds and can impart both desirable and undesirable aromas. acs.orgtandfonline.com While direct research on the interaction of this compound with other volatile organic compounds (VOCs) is not extensively documented in publicly available literature, the behavior of analogous sulfur-containing esters provides a framework for understanding its potential role in complex flavor systems. nih.gov
The interaction of VSCs with other VOCs can lead to a range of sensory outcomes, including the suppression or enhancement of specific aroma attributes. nih.gov These interactions are complex and can be influenced by the chemical nature of the interacting molecules and the food matrix itself. For instance, in wine, the presence of certain VSCs can contribute to "reductive" off-odors, while in other contexts, they are crucial for creating characteristic "meaty" or "roasted" flavors. researchgate.netresearchgate.net
To illustrate the potential impact of sulfur-containing compounds on flavor perception, the following table presents hypothetical interaction effects based on known behaviors of similar compounds in flavor systems.
| Volatile Organic Compound (VOC) | Typical Aroma Descriptor | Potential Interaction with this compound (Hypothetical) | Resulting Sensory Perception (Hypothetical) |
| Hexanal | Grassy, Green | Suppression of "green" notes | Increased perception of savory or roasted notes |
| Diacetyl (2,3-Butanedione) | Buttery | Enhancement of creamy/buttery notes | Richer, more complex buttery and savory flavor |
| Pyrazines | Roasted, Nutty | Synergistic effect | Intensified roasted and meaty aroma |
| Aldehydes (e.g., Nonanal) | Fruity, Floral | Masking of delicate floral notes | Shift towards a more dominant savory profile |
This table is for illustrative purposes only and is based on the general behavior of volatile sulfur compounds in flavor systems. Specific interactions involving this compound would require dedicated sensory and analytical studies.
Utility as a Research Chemical and Biochemical Tool
The specific utility of this compound as a research chemical or biochemical tool is not well-documented in available scientific literature. However, based on the characteristics of thioesters and other volatile sulfur compounds, several potential applications can be postulated.
Thioesters are a critical class of compounds in biochemistry, most notably represented by Acetyl-CoA, which plays a central role in numerous metabolic pathways. youtube.com While this compound is not a direct analogue of Acetyl-CoA, its thioester linkage makes it a potential substrate or inhibitor for enzymatic reactions involving esterases or thiolases. Researchers could utilize this compound to probe the active sites of such enzymes or to study the mechanisms of enzymatic hydrolysis of thioester bonds.
In the field of flavor chemistry, this compound could serve as a valuable standard for analytical method development. Its volatility and sulfur content make it a suitable candidate for testing the efficacy of various extraction and detection techniques for VSCs in complex food matrices. Techniques such as gas chromatography-olfactometry (GC-O) and gas chromatography-mass spectrometry (GC-MS) could be optimized using this compound. mdpi.com
Furthermore, it could be employed in sensory research to understand the fundamental principles of aroma perception. By systematically introducing this compound into controlled flavor models, researchers could investigate its individual contribution to aroma and its synergistic or antagonistic effects when combined with other VOCs. nih.gov This type of research is crucial for developing a deeper understanding of how the brain processes complex aroma signals.
The following table outlines potential research applications for this compound, based on the known utility of similar compounds.
| Research Area | Potential Application of this compound | Objective of the Research |
| Enzymology | Substrate for esterase or thiolase enzymes | To characterize enzyme kinetics and substrate specificity. |
| Analytical Chemistry | Analytical standard for VSC analysis | To validate and optimize methods for detecting sulfur compounds in food. |
| Sensory Science | Stimulus in sensory panel studies | To determine its odor detection threshold and sensory attributes. |
| Flavor Chemistry | Component in model flavor systems | To study its interactive effects with other aroma compounds. |
This table presents potential research applications and is not based on documented studies of this compound.
Ix. Future Research Directions and Perspectives
Exploration of Novel and Sustainable Synthetic Pathways
The development of environmentally friendly and efficient methods for synthesizing thioesters is a key area of future research. Traditional chemical syntheses often involve harsh conditions and hazardous reagents. mdpi.com Consequently, the focus is shifting towards biocatalysis, which utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. mdpi.com
Lipases, in particular, have shown promise in the enzymatic synthesis of thioesters through transesterification reactions. mdpi.com Future work will likely concentrate on:
Enzyme Discovery and Engineering: Identifying and engineering novel lipases or other enzymes with enhanced stability, activity, and substrate specificity for the synthesis of 2-Methylpropyl 3-sulfanylpropanoate and its analogues.
Process Optimization: Developing continuous-flow microreactor systems for enzymatic thioester synthesis to improve efficiency, control, and scalability. mdpi.com
In Situ Product Removal: Investigating methods to remove the thioester product from the reaction mixture as it is formed to drive the equilibrium towards higher yields.
Deeper Mechanistic Insights into Enzymatic and Environmental Biotransformations
Understanding how this compound and other thioesters are transformed by enzymes and in the environment is crucial for predicting their fate and designing new applications. Thioesters are key intermediates in many metabolic pathways, including those involved in the biosynthesis of natural products. chemrxiv.org
Future research in this area will likely involve:
Metabolic Pathway Elucidation: Identifying the specific enzymes and metabolic pathways responsible for the breakdown and modification of this compound in various organisms.
Thioesterase Characterization: Studying the structure and function of enzymes that hydrolyze thioester bonds to understand their substrate specificity and catalytic mechanisms.
Environmental Fate Modeling: Developing predictive models for the persistence and transformation of thioesters in different environmental compartments, considering factors like pH, temperature, and microbial activity. nih.gov Recent studies have highlighted the importance of hydrolysis rates in determining the environmental persistence of thioesters. nih.gov
Development of Advanced In Situ Analytical Techniques for Real-Time Monitoring
The ability to monitor chemical reactions and biological processes in real-time and in their native environment is essential for gaining a deeper understanding of reaction mechanisms and kinetics. spectroscopyonline.com For thioesters, this presents a challenge due to their potential reactivity and the complexity of the matrices in which they are often found.
Future advancements in analytical techniques will be critical:
Spectroscopic Methods: Further development and application of in situ techniques like Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy for real-time monitoring of thioester reactions. spectroscopyonline.comnih.gov For instance, 19F NMR has been successfully used for in situ monitoring of backbone thioester exchange. nih.gov
Mass Spectrometry: The hyphenation of electrochemistry with mass spectrometry offers a powerful tool for identifying and quantifying electrochemically generated products and intermediates. researchgate.net
Biosensors: The design of novel biosensors, potentially based on Förster Resonance Energy Transfer (FRET), for the selective and sensitive detection of specific thioesters in complex biological systems. acs.org
Design and Synthesis of New Functional Materials Based on Thioester and Sulfanyl (B85325) Architectures
The unique chemical properties of the thioester and sulfanyl groups make them attractive building blocks for the creation of advanced functional materials. researchgate.netrsc.orgwarwick.ac.uk The lability of the thioester bond, for example, can be exploited to create degradable or responsive polymers. rsc.orgwarwick.ac.ukresearchgate.net
Future research in materials science will likely focus on:
Responsive Polymers: Synthesizing polymers containing thioester linkages that can be cleaved under specific conditions, leading to applications in drug delivery, self-healing materials, and recyclable plastics. researchgate.netresearchgate.net
Bioconjugates: Utilizing the reactivity of the thiol group for the site-specific modification of proteins and other biomolecules to create novel bioconjugates for therapeutic and diagnostic purposes. researchgate.netrsc.org
Nanomaterials: Incorporating thioester and sulfanyl functionalities into nanoparticles and other nanomaterials to tailor their surface properties and create new catalysts or sensors.
Interdisciplinary Approaches for Comprehensive Compound Profiling and Discovery
A holistic understanding of this compound and the broader class of sulfur-containing compounds requires a collaborative, interdisciplinary approach. nih.gov This involves integrating knowledge and techniques from chemistry, biology, and computational science. nih.govnih.govchemrxiv.orgnih.govchemrxiv.orgresearchgate.net
Future research will benefit from:
Chemoproteomics: Using chemical probes with reactive groups like sulfur(VI) fluorides to identify the protein targets of thioesters and other sulfur compounds within a cell or organism. nih.govchemrxiv.orgnih.govchemrxiv.orgresearchgate.net
Computational Modeling: Employing computational methods to predict the properties, reactivity, and biological activity of novel thioester derivatives, guiding synthetic efforts. nih.gov
Systems Biology: Integrating experimental data from various "omics" platforms (genomics, proteomics, metabolomics) to construct comprehensive models of the biological networks in which thioesters participate.
Q & A
Basic: What are the optimal synthetic routes for 2-Methylpropyl 3-sulfanylpropanoate, and how can purity be validated?
Methodological Answer:
Synthesis typically involves esterification of 3-sulfanylpropanoic acid with 2-methylpropanol under acid catalysis. A reflux setup with toluene as a solvent can minimize side reactions. Post-synthesis, purity validation should employ HPLC (e.g., using a C18 column with UV detection at 210–230 nm) and NMR (¹H/¹³C) to confirm ester bond formation and absence of unreacted thiol groups . For impurities, reference standards like those in pharmaceutical impurity profiling (e.g., EP-grade propanoic acid derivatives) can be used for calibration .
Basic: How can researchers characterize the stability of this compound under varying storage conditions?
Methodological Answer:
Stability studies should include:
- Thermal stability : Accelerated degradation at 40–60°C over 1–4 weeks, analyzed via HPLC to detect decomposition products (e.g., free thiols or oxidized disulfides) .
- Photostability : Exposure to UV light (ICH Q1B guidelines) with periodic FTIR analysis to monitor ester bond integrity .
- pH-dependent hydrolysis : Incubate in buffers (pH 2–9) and quantify residual ester via LC-MS .
Advanced: How can contradictory data in enzyme inhibition studies involving this compound be resolved?
Methodological Answer:
Contradictions may arise from assay conditions (e.g., substrate concentration, enzyme isoforms). To resolve:
- Dose-response curves : Test a wide concentration range (1 nM–1 mM) to identify non-linear kinetics .
- Competitive vs. non-competitive inhibition : Use Lineweaver-Burk plots with varying substrate concentrations .
- Orthogonal assays : Compare fluorometric and calorimetric (ITC) data to rule out interference from thiol reactivity .
Advanced: What computational approaches predict the metabolic pathways of this compound?
Methodological Answer:
- In silico tools : Use in silico metabolism predictors (e.g., MetaPrint2D) to identify likely sites of hydrolysis (ester or thiol groups) .
- Docking studies : Model interactions with carboxylesterases or glutathione transferases using AutoDock Vina .
- Comparative analysis : Cross-reference with structurally similar esters (e.g., ibuprofen metabolites) to predict phase I/II transformations .
Basic: What analytical techniques are critical for quantifying this compound in biological matrices?
Methodological Answer:
- LC-MS/MS : Use a reverse-phase column (e.g., Zorbax SB-C18) with electrospray ionization (ESI+) for high sensitivity. Calibrate with deuterated internal standards (e.g., d₃-2-Methylpropyl 3-sulfanylpropanoate) to correct for matrix effects .
- Derivatization : For GC-MS, derivatize thiol groups with iodoacetamide to improve volatility .
Advanced: How can researchers address discrepancies between in vitro and in vivo toxicity profiles of this compound?
Methodological Answer:
- Metabolite profiling : Compare in vitro hepatocyte assays with in vivo plasma metabolites using HRMS to identify bioactive/toxic species .
- Physiologically based pharmacokinetic (PBPK) modeling : Integrate tissue distribution data (e.g., logP from NIST databases) to predict accumulation .
- Species-specific differences : Test in multiple models (e.g., rodent vs. humanized liver mice) to isolate metabolic variability .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods due to potential thiol volatility (vapor pressure ~13 mmHg at 20°C) .
- PPE : Nitrile gloves and goggles to prevent skin/eye contact; avoid metal catalysts (e.g., Fe³⁺) that may oxidize thiols .
- Spill management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .
Advanced: How can isotopic labeling aid in mechanistic studies of this compound’s reactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
